molecular formula C14H13N3NiOS B12723907 (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) CAS No. 132773-08-1

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II)

Cat. No.: B12723907
CAS No.: 132773-08-1
M. Wt: 330.03 g/mol
InChI Key: ZGMJUORGSIRREJ-OVWKBUNZSA-L
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Description

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) is a coordination compound that features a nickel(II) ion coordinated to a ligand derived from 2-hydroxybenzaldehyde and thiobenzoylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) typically involves the reaction of 2-hydroxybenzaldehyde with thiobenzoylhydrazine to form the ligand, which is then coordinated to a nickel(II) ion. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of nickel.

    Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0).

    Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand substitution reactions typically require the presence of competing ligands and may be facilitated by heating or the use of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .

Scientific Research Applications

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) has several scientific research applications:

Mechanism of Action

The mechanism by which (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) exerts its effects involves coordination to target molecules through its nickel center. This coordination can alter the electronic properties of the target molecules, facilitating various chemical reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde thiosemicarbazone: Similar in structure but with a thiosemicarbazone ligand instead of thiobenzoylhydrazonato.

    Nickel(II) complexes with other hydrazone ligands: These compounds have similar coordination environments but different ligand structures.

Uniqueness

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties.

Properties

CAS No.

132773-08-1

Molecular Formula

C14H13N3NiOS

Molecular Weight

330.03 g/mol

IUPAC Name

azane;nickel(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate

InChI

InChI=1S/C14H12N2OS.H3N.Ni/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/q;;+2/p-2/b15-10+;;

InChI Key

ZGMJUORGSIRREJ-OVWKBUNZSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Ni+2]

Canonical SMILES

C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Ni+2]

Origin of Product

United States

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